Lipophilicity (LogP) of N-(7-methyloctyl)thiolan-3-amine vs. N-Alkyl Analogs
The target compound's high lipophilicity (calculated LogP = 3.83 ) is a critical differentiator from other N-alkyl thiolan-3-amines. For instance, the N-methyl analog has a LogP of 0.44 [1] and the N-isopropyl analog has a LogP of 1.22 . This substantial increase in lipophilicity suggests a marked difference in membrane permeability and oral bioavailability potential, which are key parameters in drug candidate selection [2]. This quantitative difference in LogP translates to an approximately 240-fold increase in predicted octanol-water partition coefficient compared to the N-methyl derivative.
| Evidence Dimension | Lipophilicity (Predicted Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.83 |
| Comparator Or Baseline | N-methylthiolan-3-amine (LogP = 0.44); N-isopropylthiolan-3-amine (LogP = 1.22) |
| Quantified Difference | ΔLogP = +3.39 vs. N-methyl analog; ΔLogP = +2.61 vs. N-isopropyl analog |
| Conditions | Calculated via XLogP3 algorithm or similar, typical for predicted property data |
Why This Matters
Higher LogP directly influences a compound's ability to cross biological membranes, making the 7-methyloctyl derivative a preferred starting point for CNS or intracellular targets where passive permeability is a design requirement.
- [1] ChemBase. (n.d.). N-methylthiolan-3-amine (Log P = 0.4439). Compound Property Data. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
